molecular formula C36H39N3 B12521791 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline)

4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline)

Cat. No.: B12521791
M. Wt: 513.7 g/mol
InChI Key: VSAWFEVXRZAILT-SRDSWEMOSA-N
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Description

4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core with three ethene-2,1-diyl linkages, each connected to an N,N-dimethylaniline group. Its structure allows for interesting electrochemical and photophysical properties, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) typically involves a multi-step organic synthesis process. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available reagents such as benzene-1,3,5-tricarbaldehyde and N,N-dimethylaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent like dichloromethane.

    Step-by-Step Synthesis: The benzene-1,3,5-tricarbaldehyde undergoes a condensation reaction with N,N-dimethylaniline in the presence of a base to form the desired product.

    Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups, using reagents like halogens or alkylating agents.

Scientific Research Applications

4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) involves its interaction with molecular targets through its ethene-2,1-diyl linkages and N,N-dimethylaniline groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to donate or accept electrons also plays a crucial role in its mechanism of action, particularly in electronic applications.

Comparison with Similar Compounds

4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) in terms of its structural and functional properties.

Properties

Molecular Formula

C36H39N3

Molecular Weight

513.7 g/mol

IUPAC Name

4-[(E)-2-[3,5-bis[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C36H39N3/c1-37(2)34-19-13-28(14-20-34)7-10-31-25-32(11-8-29-15-21-35(22-16-29)38(3)4)27-33(26-31)12-9-30-17-23-36(24-18-30)39(5)6/h7-27H,1-6H3/b10-7+,11-8+,12-9+

InChI Key

VSAWFEVXRZAILT-SRDSWEMOSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=C(C=C3)N(C)C)/C=C/C4=CC=C(C=C4)N(C)C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)N(C)C)C=CC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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